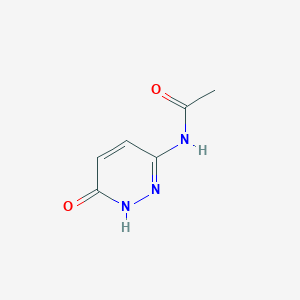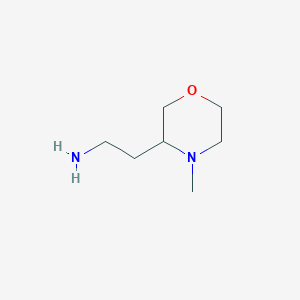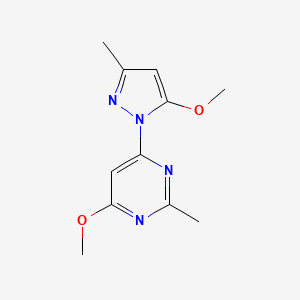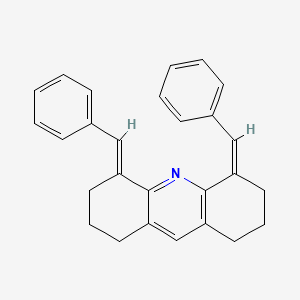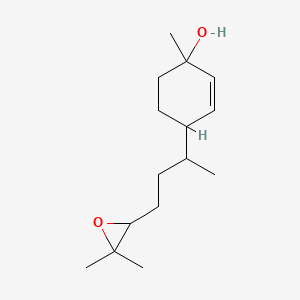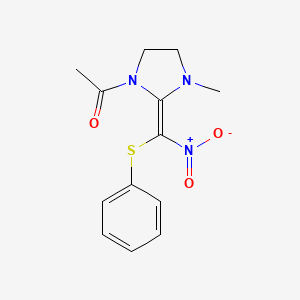
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazolidine ring, a nitro group, and a phenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidine ring, followed by the introduction of the nitro group and the phenylthio moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylthio moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylthio moiety can engage in hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-2-(nitro(phenylsulfanyl)methylidene)imidazolidin-1-yl)ethanone: Similar structure but different functional groups.
Imidazole derivatives: Share the imidazolidine ring but differ in other functional groups.
Thiazole derivatives: Contain a thiazole ring instead of an imidazolidine ring.
Uniqueness
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[(2Z)-3-methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)15-9-8-14(2)12(15)13(16(18)19)20-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b13-12- |
InChI Key |
WSZHCKRKFWQYTM-SEYXRHQNSA-N |
Isomeric SMILES |
CC(=O)N\1CCN(/C1=C(\[N+](=O)[O-])/SC2=CC=CC=C2)C |
Canonical SMILES |
CC(=O)N1CCN(C1=C([N+](=O)[O-])SC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


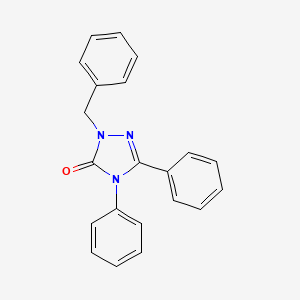
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
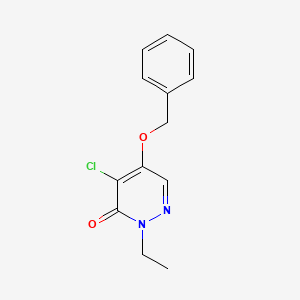
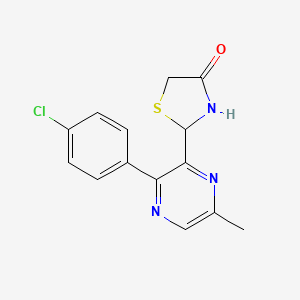
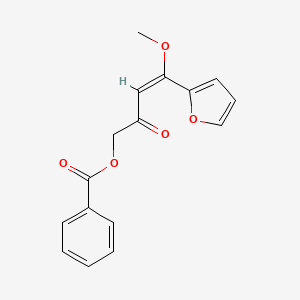
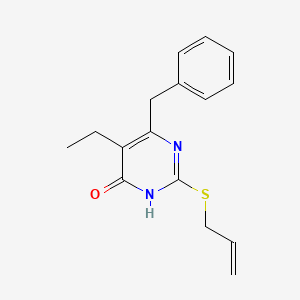
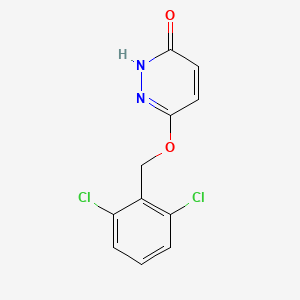
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)
